Polyglyceryl-2 caprate

Description

Properties

CAS No. |

156153-06-9 |

|---|---|

Molecular Formula |

C16H32O6 |

Molecular Weight |

320.42 g/mol |

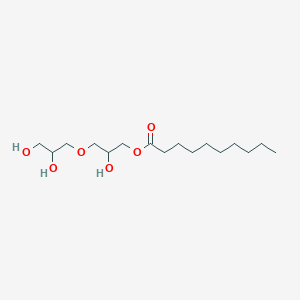

IUPAC Name |

[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-16(20)22-13-15(19)12-21-11-14(18)10-17/h14-15,17-19H,2-13H2,1H3 |

InChI Key |

CFTCNYXCIMEQQS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCC(COCC(CO)O)O |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COCC(CO)O)O |

Appearance |

Solid powder |

Other CAS No. |

156153-06-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Polyglyceryl-2 caprate; PGLCP 102KC; Capric acid, monoester with diglycerol; Cremercoor PG2 C10; Diglyceryl monocaprate; Dermosoft dgmc; Diglyceryl monocaprate; Polyglyceryl-2 caprate; Sunsoft Q-10D; UNII-JX7WXJ41DH. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Polyglyceryl-2 Caprate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Polyglyceryl-2 Caprate, a synthetic compound of interest in various scientific and industrial applications, including cosmetics and potentially drug delivery systems. This document details its chemical and physical properties, synthesis, and key functionalities, presented in a manner suitable for technical professionals.

Core Chemical and Physical Properties

This compound is a non-ionic surfactant and emulsifier. It is synthesized from vegetable-derived raw materials, making it a biodegradable and toxicologically safe compound.[1] It is the monoester of capric acid with diglycerol (B53887).[1] Its structure, which combines a hydrophilic polyglycerol head with a lipophilic fatty acid tail, allows it to effectively reduce the interfacial tension between oil and water phases, making it an excellent emulsifier for creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions.[2][3]

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key identifiers and physical constants.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₂O₆ | [2][3][4][5][6] |

| Molecular Weight | 320.42 g/mol | [3][4][5][6][7] |

| IUPAC Name | [3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate | [3][4][7] |

| CAS Number | 156153-06-9 | [1][2][3][5] |

| Appearance | Clear to yellowish liquid or waxy solid | [2] |

| Boiling Point | 473.57 °C at 760 mmHg | [5] |

| Density | 1.083 g/cm³ | [5] |

| Refractive Index | 1.481 | [5] |

| Solubility | Soluble in DMSO; Dispersible in oil and water | [3][8] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of capric acid (also known as decanoic acid) with diglycerol.[3] Diglycerol is a polyol consisting of two glycerol (B35011) units linked by an ether bond.

While specific reaction conditions can be optimized, the following outlines a general protocol for the synthesis of this compound.

-

Preparation of Reactants : Diglycerol and capric acid are prepared in the desired molar ratios. The stoichiometry is controlled to favor the formation of the monoester.

-

Esterification Reaction : The reactants are heated together in a reaction vessel. This process is typically conducted under controlled temperature and pressure to facilitate the reaction.[2] A catalyst, either acidic or enzymatic (e.g., lipase), is often employed to increase the reaction rate and yield.[3] During the reaction, hydroxyl groups from the diglycerol attack the carboxyl group of capric acid, forming an ester bond and releasing water as a byproduct.[3]

-

Purification : Upon completion of the reaction, the mixture contains this compound, unreacted starting materials, and byproducts. The product is purified through methods such as distillation or filtration to remove these impurities and isolate the final compound for use.[3]

The following diagram illustrates the key steps in the synthesis of this compound via esterification.

Key Applications and Functional Insights

This compound is a multifunctional ingredient with several properties relevant to research and development.

-

Emulsification : Its primary function is to stabilize emulsions, which is critical in the formulation of creams, lotions, and other delivery systems where immiscible liquids must be combined into a homogenous product.[2][3]

-

Skin Conditioning : It acts as a skin conditioning agent, enhancing hydration and providing a smooth feel without greasiness.[2]

-

Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties, particularly against gram-positive bacteria.[1][3][8] This makes it a functional ingredient in formulations where microbial growth is a concern and has potential applications in developing self-preserving formulations or topical products with deodorizing effects.[1][8]

Given its safety profile, biodegradability, and versatile physicochemical properties, this compound is a compound with significant potential beyond cosmetics, including in specialized emulsions for pharmaceutical and drug delivery applications.

References

- 1. medkoo.com [medkoo.com]

- 2. specialchem.com [specialchem.com]

- 3. Buy this compound | 156153-06-9 | >98% [smolecule.com]

- 4. This compound | C16H32O6 | CID 9905161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 156153-06-9 [chemnet.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | 156153-06-9 | Benchchem [benchchem.com]

- 8. newdirections.com.au [newdirections.com.au]

In-Depth Technical Guide: Polyglyceryl-2 Caprate's Hydrophilic-Lipophilic Balance (HLB) and its Applications in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic-lipophilic balance (HLB) of Polyglyceryl-2 Caprate, a non-ionic surfactant increasingly utilized in the pharmaceutical sciences. The document details the experimental determination of its HLB value, its synthesis, and its application in advanced drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), with a focus on enhancing the bioavailability of poorly soluble drugs.

Physicochemical Properties of this compound

This compound is the ester of capric acid and diglycerin.[1] It is a multifunctional excipient known for its emulsifying, solubilizing, and skin-conditioning properties.[2][3] Its characteristics make it a valuable component in a variety of formulations, from topical creams to oral drug delivery systems.

| Property | Value | Reference |

| Chemical Name | [3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate | - |

| INCI Name | This compound | [2] |

| CAS Number | 156153-06-9 | [3] |

| Molecular Formula | C16H32O6 | [4] |

| Molecular Weight | 320.42 g/mol | [4] |

| Appearance | Clear to yellowish liquid or waxy solid | [2] |

| Solubility | Soluble in DMSO | [4] |

Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value is a critical parameter for the selection of surfactants in formulation development, as it indicates the balance between the hydrophilic and lipophilic portions of the molecule. This balance governs the surfactant's ability to stabilize emulsions. Surfactants with lower HLB values are more lipophilic and favor the formation of water-in-oil (W/O) emulsions, while those with higher HLB values are more hydrophilic and are suitable for oil-in-water (O/W) emulsions.

This compound has an HLB value in the range of 8-10, classifying it as a moderate to high HLB emulsifier suitable for O/W emulsions.[4][5] One source indicates a specific saponification value of 138 for a product synthesized from a 1:1 molar ratio of diglycerol (B53887) and capric acid.[4] The acid value of capric acid is in the range of 321-330 mg KOH/g.[6]

| Parameter | Value | Reference |

| HLB Value Range | 8 - 10 | [4][5] |

| Saponification Value | 138 mg KOH/g | [4] |

| Acid Value of Capric Acid | 321 - 330 mg KOH/g | [6] |

Experimental Determination of HLB Value by Saponification

The HLB value of polyhydric alcohol fatty acid esters like this compound can be determined experimentally using the saponification method. The calculation is based on the following formula:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification value of the ester.

-

A is the acid value of the fatty acid (capric acid in this case).

Experimental Protocol:

Objective: To determine the HLB value of this compound through the determination of its saponification value and the acid value of capric acid.

Materials:

-

This compound

-

Capric Acid

-

0.5 N Alcoholic Potassium Hydroxide (KOH)

-

0.5 N Hydrochloric Acid (HCl)

-

Phenolphthalein (B1677637) indicator

-

Ether

-

Reflux condenser

-

Burette

-

Pipette

-

Conical flasks

-

Heating mantle or water bath

Procedure:

Part I: Determination of Saponification Value (S)

-

Accurately weigh approximately 1 gram of this compound and transfer it to a round-bottom flask.

-

Add 30 mL of 0.5 N alcoholic KOH solution to the flask.

-

Connect the flask to a reflux condenser and heat the mixture on a boiling water bath for 1 hour.

-

Prepare a blank by refluxing 30 mL of 0.5 N alcoholic KOH solution under the same conditions without the sample.

-

After cooling to room temperature, titrate both the sample and the blank with standardized 0.5 N HCl using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.

-

Calculate the saponification value (S) using the following formula:

-

S = [(B - T) * N * 56.1] / W

-

Where:

-

B = volume of HCl used for the blank (mL)

-

T = volume of HCl used for the sample (mL)

-

N = normality of the HCl solution

-

W = weight of the sample (g)

-

56.1 = molecular weight of KOH ( g/mol )

-

-

-

Part II: Determination of Acid Value (A) of Capric Acid

-

Accurately weigh approximately 1 gram of capric acid into a conical flask.

-

Dissolve the sample in a neutralized solvent mixture (e.g., ethanol and ether).

-

Titrate the solution with standardized 0.1 N alcoholic KOH using phenolphthalein as an indicator until a faint pink color persists.

-

Calculate the acid value (A) using the following formula:

-

A = (V * N * 56.1) / W

-

Where:

-

V = volume of KOH used for titration (mL)

-

N = normality of the KOH solution

-

W = weight of the sample (g)

-

-

-

Part III: Calculation of HLB Value

-

Substitute the determined saponification value (S) and acid value (A) into the HLB formula:

-

HLB = 20 * (1 - S / A)

-

Synthesis of this compound

This compound is synthesized through the esterification of diglycerol (a polymer of two glycerin units) with capric acid.[2] The reaction is typically carried out under controlled temperature and pressure, often in the presence of a catalyst, to facilitate the formation of the ester bond.[2] The final product is then purified to remove any unreacted starting materials and by-products.[7]

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Polyglyceryl-2 Caprate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-2 caprate is a nonionic surfactant of significant interest in the pharmaceutical and cosmetic industries due to its emulsifying, solubilizing, and skin-conditioning properties. A key parameter governing its surface activity and self-assembly behavior is the critical micelle concentration (CMC). The CMC represents the threshold concentration at which surfactant monomers associate to form micelles, leading to a distinct change in the physicochemical properties of the solution. This technical guide provides a comprehensive overview of the CMC of this compound, including a detailed discussion of experimental protocols for its determination, factors influencing its value, and a comparative analysis with related polyglyceryl esters. While a definitive CMC value for this compound is not extensively reported in the literature, this guide equips researchers with the necessary knowledge to determine and interpret this crucial parameter.

Introduction to this compound and its CMC

This compound is an ester formed from the reaction of diglycerol (B53887) (a polymer of two glycerol (B35011) units) and capric acid, a medium-chain fatty acid. Its amphiphilic nature, possessing a hydrophilic polyglyceryl head group and a hydrophobic caprate tail, allows it to reduce surface and interfacial tension, making it an effective emulsifier and solubilizing agent.

The critical micelle concentration is a fundamental characteristic of any surfactant. Below the CMC, this compound molecules exist predominantly as monomers in solution. As the concentration increases and reaches the CMC, the monomers spontaneously aggregate to form micelles. This process of micellization is crucial for many of its applications, such as the encapsulation of poorly soluble drugs and the formation of stable emulsions. Knowledge of the CMC is vital for optimizing formulations and understanding the mechanism of action of this compound in various systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value/Description |

| Chemical Name | [3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate |

| CAS Number | 156153-06-9 |

| Molecular Formula | C16H32O6 |

| Molecular Weight | 320.42 g/mol |

| Appearance | Clear to yellowish liquid or waxy solid |

| Solubility | Insoluble in water; soluble in oil |

| HLB Value | Approximately 8-10 |

Critical Micelle Concentration of Polyglyceryl Esters

Generally, for PGFEs:

-

Increasing the length of the polyglyceryl head group (hydrophilicity) leads to an increase in the CMC.[1]

-

Increasing the length of the fatty acid tail (hydrophobicity) leads to a decrease in the CMC.[1]

For comparison, a study on polyglyceryl esters of cottonseed oil fatty acids reported a CMC of 25 mM.[2] However, it is important to note that cottonseed oil is a mixture of different fatty acids, and the polyglycerol component was not specified as diglycerol. Given that this compound has a relatively short fatty acid chain (C10) and a small polyglyceryl head group (diglycerol), its CMC is expected to be in the millimolar range.

Experimental Protocols for CMC Determination

Since a literature value for the CMC of this compound is elusive, experimental determination is necessary. The following are detailed protocols for two common and suitable methods for nonionic surfactants.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of surfactants.[3][4] It relies on the principle that as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.[4]

Experimental Workflow:

Workflow for CMC determination by surface tensiometry.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of a known high concentration in deionized water. Gentle heating and stirring may be required to ensure complete dissolution.

-

Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

For each dilution, measure the surface tension at a constant temperature. Ensure the measuring probe (Du Noüy ring or Wilhelmy plate) is thoroughly cleaned between measurements.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph should show two distinct linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing concentration. The second region, above the CMC, will be nearly horizontal, showing little change in surface tension.

-

The CMC is determined from the concentration at the point of intersection of the two extrapolated linear portions of the graph.[4]

-

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This method is highly sensitive and particularly useful for determining the CMC of surfactants at low concentrations.[3] It utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[5]

Logical Relationship:

Principle of CMC determination using a pyrene probe.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

In a series of vials, add a small, constant amount of the pyrene stock solution and evaporate the solvent completely. This leaves a thin film of pyrene at the bottom of each vial.

-

Prepare a range of concentrations of this compound in deionized water.

-

Add the this compound solutions to the vials containing the pyrene film. The final concentration of pyrene should be very low (in the micromolar range).

-

Allow the solutions to equilibrate, typically overnight in the dark, to ensure the pyrene is fully solubilized.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the pyrene at a suitable wavelength (e.g., 334 nm).

-

Record the emission spectrum for each sample, typically from 350 nm to 500 nm.

-

Identify the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks in the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third peaks (I1/I3) for each concentration of this compound.

-

Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve.

-

Factors Influencing the CMC of this compound

Several factors can influence the measured CMC of this compound:

-

Temperature: For many nonionic surfactants, the CMC decreases with increasing temperature up to a certain point (the cloud point).[6] This is because increased thermal energy can dehydrate the hydrophilic head groups, favoring micellization.[7]

-

pH: While this compound is a nonionic surfactant, extreme pH values could potentially lead to hydrolysis of the ester linkage, which would affect its surface-active properties and CMC.

-

Presence of Electrolytes: The addition of electrolytes generally has a minimal effect on the CMC of nonionic surfactants compared to ionic surfactants.[6]

-

Presence of Additives: The presence of other organic molecules, such as co-surfactants or solubilized drugs, can significantly alter the CMC. These molecules can be incorporated into the micelles, affecting their stability and formation.[7]

Conclusion

The critical micelle concentration is a paramount parameter for understanding and utilizing the surfactant properties of this compound in various scientific and industrial applications. While a specific value is not readily found in the literature, this guide provides detailed experimental protocols for its accurate determination using surface tensiometry and fluorescence spectroscopy. By understanding the factors that influence the CMC and employing these robust methodologies, researchers and drug development professionals can effectively characterize and optimize formulations containing this compound. Further research to establish a definitive CMC value for this versatile surfactant under various conditions would be a valuable contribution to the field.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. usc.gal [usc.gal]

- 6. pharmacy180.com [pharmacy180.com]

- 7. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

Solubility profile of Polyglyceryl-2 caprate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Polyglyceryl-2 Caprate, a non-ionic surfactant and emulsifier. Due to its amphiphilic nature, its solubility is highly dependent on the polarity of the solvent. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a workflow for its primary application in emulsion formation.

Executive Summary

This compound is an ester of oleic acid and a glycerin polymer. Its molecular structure, featuring both hydrophilic (polyglyceryl) and lipophilic (caprate) moieties, dictates its solubility profile. Generally, it exhibits good solubility in polar organic solvents and is dispersible in both water and oil phases, a characteristic that makes it an effective emulsifier. Its Hydrophilic-Lipophilic Balance (HLB) is approximately 8-10, further supporting its role in stabilizing oil-in-water emulsions.[1]

Solubility Data

Quantitative solubility data for this compound is not widely published in publicly available literature. The information presented here is a qualitative summary based on technical data sheets and chemical databases. For precise quantitative measurements, it is recommended to follow the experimental protocol outlined in Section 3.0.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Solubility/Dispersibility | Reference(s) |

| Polar Protic | Ethanol | Soluble | [2] |

| Propylene Glycol | Soluble | [2] | |

| Glycerin | Soluble | [2] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |

| Aqueous | Water | Dispersible; forms stable dispersions. Some sources state insoluble. | [1][2][4] |

| Nonpolar | Mineral Oil | Insoluble | [2] |

| Oils | Vegetable Oils | Limited solubility | [2] |

| Ester Oils | Variable solubility | [2] | |

| Oil | Dispersible; some sources state soluble. | [1][4] |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound in a given solvent. This method can be adapted for various solvents and temperatures.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined through preliminary experiments.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid.

-

To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent in units such as g/100mL or mg/mL.

-

Application in Emulsion Formulation: A Workflow

This compound is primarily used as an emulsifier to create stable oil-in-water or water-in-oil emulsions. The following diagram illustrates a typical workflow for preparing an oil-in-water emulsion using this compound.

References

Origin and synthesis of Polyglyceryl-2 caprate from glycerol and capric acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-2 caprate, a versatile non-ionic surfactant and emulsifier, is synthesized through the esterification of diglycerol (B53887) with capric acid. This technical guide provides an in-depth exploration of its origin from renewable resources, glycerol (B35011) and capric acid, and details the primary synthesis methodologies. The document outlines both chemical and enzymatic routes for its preparation, presenting key experimental protocols and quantitative data in structured tables for comparative analysis. Furthermore, visual diagrams generated using Graphviz illustrate the fundamental reaction pathway and a general experimental workflow, offering a clear and concise overview for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as diglyceryl monocaprate, is a valued ingredient in the cosmetic, pharmaceutical, and food industries due to its excellent emulsifying, solubilizing, and skin-conditioning properties.[1] Its synthesis from plant-derived raw materials, namely glycerol and capric acid, positions it as a biodegradable and sustainable alternative to traditional surfactants. This guide delves into the technical aspects of its creation, providing a comprehensive resource for professionals engaged in formulation science and chemical synthesis.

Origin of Reactants

The fundamental building blocks of this compound are glycerol and capric acid, both of which are typically sourced from vegetable origins.

-

Glycerol: A simple polyol compound, glycerol is a byproduct of biodiesel production through the transesterification of triglycerides from sources like soybean, palm, and rapeseed oil. It can also be obtained through the hydrolysis of fats and oils. For the synthesis of this compound, glycerol is first polymerized to form diglycerol, the dimeric form of glycerol.

-

Capric Acid: Also known as decanoic acid, capric acid is a saturated fatty acid naturally found in coconut oil and palm kernel oil. It is obtained through the hydrolysis of these oils, followed by fractional distillation to isolate the C10 fatty acid.

Synthesis of this compound

The primary method for synthesizing this compound is the direct esterification of diglycerol with capric acid.[2] This reaction involves the formation of an ester bond between a hydroxyl group of diglycerol and the carboxyl group of capric acid, with the elimination of a water molecule. Both chemical and enzymatic catalysis can be employed to facilitate this reaction.

Chemical Synthesis: Direct Esterification

The chemical synthesis of this compound is typically carried out at elevated temperatures, often under reduced pressure to facilitate the removal of water and drive the reaction towards completion. Acid or base catalysts are commonly used to increase the reaction rate.

Reaction Pathway:

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols:

A general procedure for the chemical synthesis of polyglyceryl esters involves charging a reactor with the polyglycerol and fatty acid, followed by the addition of a catalyst. The mixture is then heated under vacuum with continuous stirring to remove the water formed during the reaction. The reaction progress is monitored by measuring the acid value of the mixture. Once the desired acid value is reached, the catalyst is neutralized and removed, and the product is purified.

Table 1: Summary of Chemical Synthesis Parameters for Polyglycerol Esters

| Parameter | Value/Range | Reference |

| Reactants | ||

| Polyglycerol (Diglycerol rich) | Varies | [2] |

| Capric Acid | Varies | [2] |

| Molar Ratio (Diglycerol:Capric Acid) | 1:1 to 1:1.5 | [2] |

| Catalyst | ||

| Type | p-Toluenesulfonic acid, Sulfuric acid | [2] |

| Concentration | 0.1 - 0.5% (w/w of reactants) | [2] |

| Reaction Conditions | ||

| Temperature | 180 - 240 °C | [2] |

| Pressure | Reduced pressure (Vacuum) | [2] |

| Reaction Time | 4 - 8 hours | [2] |

| Product Characteristics | ||

| Acid Value | < 5 mg KOH/g | [2] |

| Saponification Value | 150 - 170 mg KOH/g | |

| Hydroxyl Value | 280 - 320 mg KOH/g |

Experimental Workflow:

Caption: General experimental workflow for chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly used as biocatalysts for the esterification of glycerol and fatty acids.[3][4][5][6] This method operates at lower temperatures, reducing the risk of side reactions and the formation of colored impurities.

Experimental Protocols:

In a typical enzymatic synthesis, diglycerol and capric acid are mixed with an immobilized lipase (B570770) in a solvent-free system or in an organic solvent. The reaction is carried out at a controlled temperature with agitation. The removal of water can be achieved by applying a vacuum or by using molecular sieves.

Table 2: Summary of Enzymatic Synthesis Parameters for Polyglycerol Esters

| Parameter | Value/Range | Reference |

| Reactants | ||

| Diglycerol | Varies | [3][5] |

| Capric Acid | Varies | [3][5][6] |

| Molar Ratio (Diglycerol:Capric Acid) | 1:1 to 2:1 | [5][6] |

| Enzyme | ||

| Type | Immobilized Lipase (e.g., from Candida antarctica) | [3][5][6] |

| Concentration | 5 - 15% (w/w of reactants) | [5][6] |

| Reaction Conditions | ||

| Temperature | 60 - 90 °C | [5][6] |

| Reaction Time | 24 - 72 hours | [5][6] |

| Water Removal | Vacuum or Molecular Sieves | |

| Product Characteristics | ||

| Conversion Rate | > 90% | [5][6] |

| Selectivity for Monoester | High | [3] |

Characterization and Quality Control

The synthesized this compound is characterized by various physicochemical parameters to ensure its quality and suitability for its intended applications.

Table 3: Physicochemical Properties of this compound

| Property | Typical Value |

| Appearance | Clear to yellowish viscous liquid |

| Odor | Characteristic, mild |

| Acid Value (mg KOH/g) | < 5.0 |

| Saponification Value (mg KOH/g) | 150 - 170 |

| Hydroxyl Value (mg KOH/g) | 280 - 320 |

| pH (5% aqueous solution) | 5.0 - 7.0[1] |

| Solubility | Soluble in oils and alcohols, dispersible in water |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable excipient in pharmaceutical formulations. Its emulsifying and solubilizing capabilities are particularly useful for:

-

Topical Formulations: Stabilizing creams, lotions, and ointments containing both oil and water-soluble active pharmaceutical ingredients (APIs).

-

Oral Formulations: Enhancing the solubility and bioavailability of poorly water-soluble drugs in self-emulsifying drug delivery systems (SEDDS).

-

Parenteral Formulations: As a component in the formulation of stable nanoemulsions for intravenous drug delivery.

Conclusion

The synthesis of this compound from glycerol and capric acid represents a well-established process rooted in the principles of esterification. Both chemical and enzymatic routes offer viable pathways to its production, each with distinct advantages concerning reaction conditions, selectivity, and environmental impact. For researchers and professionals in drug development, a thorough understanding of these synthesis methods and the resulting product's characteristics is crucial for its effective application as a high-performance excipient in advanced pharmaceutical formulations. The data and protocols presented in this guide provide a solid foundation for the synthesis, characterization, and utilization of this versatile ingredient.

References

- 1. specialchem.com [specialchem.com]

- 2. CN112321422A - Preparation method of caprylic/capric acid mono-diglyceride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers [agris.fao.org]

Navigating the Safety Profile of Polyglyceryl-2 Caprate for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyglyceryl-2 Caprate, a versatile diester of capric acid and a polyglycerol with an average of two glycerin units, is increasingly utilized in various formulations within the cosmetic and pharmaceutical industries.[1][2][3][4] Its emulsifying and surfactant properties make it a valuable component in creating stable oil-in-water and water-in-oil emulsions.[1][2][4] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, tailored for its application in a laboratory setting. The information is presented to facilitate risk assessment and ensure safe handling by researchers and professionals in drug development.

Chemical and Physical Properties

A foundational understanding of the chemical and physical characteristics of this compound is essential for its proper handling and use in experimental design.

| Property | Value | Source |

| Chemical Name | [3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate | [5] |

| CAS Number | 156153-06-9 | [2] |

| Molecular Formula | C₁₆H₃₂O₆ | [5] |

| Molecular Weight | 320.42 g/mol | [5] |

| Appearance | Clear to yellowish liquid or waxy solid | [1][2] |

| Synonyms | 1,2,3-Propanetriol, homopolymer, decanoates (1:1) (2 mol glycerol (B35011) average molar ratio) | [6] |

Toxicological Data Summary

The available toxicological data for this compound and related polyglyceryl esters are summarized below. It is important to note that while specific quantitative toxicity data for this compound is limited in publicly accessible literature, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics when formulated to be non-irritating.[2][5]

| Toxicity Endpoint | Result | Comments | Source |

| Acute Oral Toxicity | LD50 > 2000 mg/kg (for related Polyglyceryl-4 Caprate) | A limit test is often performed for substances expected to have low toxicity. | [7] |

| Dermal Toxicity | Not determined for this compound. For a related compound, the dermal LD50 was > 2000 mg/kg. | Studies on similar compounds suggest low dermal toxicity. | [8] |

| Skin Irritation | Generally considered non-irritating. | The Cosmetic Ingredient Review (CIR) has assessed it as safe for use and well-tolerated by most skin types. | [1][2] |

| Eye Irritation | Generally considered non-irritating. | Data on related compounds (Polyglyceryl-4 Caprate) showed no irritation in rabbit eyes. | [9] |

| Skin Sensitization | Unlikely to cause allergic reactions. | Considered non-sensitizing based on its use in cosmetic formulations. | [1][2] |

| Genotoxicity | No data available for this compound. | Ames tests on related polyglyceryl esters were generally negative. | [9] |

| Carcinogenicity | No data available for this compound. | A 2-year study on a generic polyglyceryl ester showed no increase in tumor incidence. | [9] |

| Reproductive Toxicity | Low concern. | The Environmental Working Group (EWG) rates it as low hazard for developmental and reproductive toxicity. | [10] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for interpreting data and designing further studies. The following sections outline standardized protocols relevant to the safety evaluation of this compound.

Acute Oral Toxicity Testing (Modified OECD 401)

This test provides information on the potential health hazards arising from a single oral ingestion of a substance. A limit test is often employed for substances with expected low toxicity.

Workflow for Acute Oral Toxicity Limit Test

Caption: Workflow for an acute oral toxicity limit test.

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females as they are often more sensitive.[11][12]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[1]

-

Fasting: Animals are fasted overnight prior to dosing.[1][12]

-

Dose Administration: A single dose of the test substance (e.g., 2000 mg/kg body weight) is administered by oral gavage.[7] A vehicle such as corn oil may be used.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[12]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[12]

Dermal Irritation Testing (OECD 404 & 439)

These tests evaluate the potential of a substance to cause reversible inflammatory changes to the skin. In vitro methods using reconstructed human epidermis (RhE) are now widely used to reduce animal testing.

Workflow for In Vitro Skin Irritation Test (OECD 439)

Caption: Workflow for an in vitro skin irritation test using RhE models.

Methodology (In Vitro - OECD 439):

-

Test System: Reconstructed human epidermis (RhE) models such as EpiDerm™ or SkinEthic™.[13][14][15]

-

Procedure: The test substance is applied topically to the RhE tissue.[15]

-

Exposure and Incubation: Following a defined exposure time, the substance is removed, and the tissue is incubated for a post-exposure period.[15]

-

Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.[15]

-

Classification: A substance is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[14]

Eye Irritation Testing (HET-CAM)

The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is an in vitro alternative to the traditional Draize rabbit eye test to assess the eye irritation potential of a substance.

Workflow for HET-CAM Eye Irritation Test

Caption: Workflow for the HET-CAM eye irritation test.

Methodology:

-

Test System: Fertilized hen's eggs incubated for 9-10 days.[16][17][18]

-

Procedure: The shell over the air sac is removed to expose the chorioallantoic membrane (CAM). The test substance is applied directly to the CAM.[16][19]

-

Observation: The CAM is observed for 5 minutes for the appearance of hemorrhage, vascular lysis, and coagulation.[18][19]

-

Scoring: An irritation score is calculated based on the time of onset of these effects.[18] The substance is then classified based on this score.

Skin Sensitization Testing (Human Repeat Insult Patch Test - HRIPT)

The HRIPT is a clinical test used to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis) in humans.

Workflow for Human Repeat Insult Patch Test (HRIPT)

Caption: Workflow for the Human Repeat Insult Patch Test (HRIPT).

Methodology:

-

Participants: A panel of healthy human volunteers is recruited.[20][21]

-

Induction Phase: The test substance is applied under a patch to the same skin site repeatedly over several weeks (e.g., 9 applications over 3 weeks).[22][23] The sites are scored for any irritation before each new application.[22]

-

Rest Phase: A rest period of approximately 2 weeks with no patch application follows the induction phase.[23][24]

-

Challenge Phase: A challenge patch with the test substance is applied to a new, untreated skin site.[20][24]

-

Evaluation: The challenge site is scored for signs of an allergic reaction (e.g., erythema, edema, papules) at various time points after patch removal.[24] A reaction at the challenge site that is more pronounced than any irritation seen during induction suggests sensitization.[22]

Safe Handling in the Laboratory

Based on the available information, this compound is not classified as a hazardous substance.[6] However, standard laboratory good practices should always be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses and standard laboratory gloves.

-

Ventilation: Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound directly interacts with or modulates specific signaling pathways. Its primary mode of action in biological systems is related to its surface-active properties at the cellular and tissue level rather than specific receptor binding or enzymatic inhibition.

Conclusion

References

- 1. dep.nj.gov [dep.nj.gov]

- 2. specialchem.com [specialchem.com]

- 3. beautydecoded.com [beautydecoded.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. This compound | C16H32O6 | CID 9905161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 156153-06-9 [thegoodscentscompany.com]

- 7. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. cir-safety.org [cir-safety.org]

- 10. ewg.org [ewg.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. fda.gov [fda.gov]

- 13. siesascs.edu.in [siesascs.edu.in]

- 14. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. HET-CAM Test - Protheragen [protheragen.ai]

- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 20. contractlaboratory.com [contractlaboratory.com]

- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 22. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 23. alsglobal.com [alsglobal.com]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Antimicrobial Properties of Polyglyceryl-2 Caprate Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-2 caprate, a diester of capric acid with a polyglycerol-2 backbone, is gaining attention in various industries for its functional properties, including its selective antimicrobial activity. This technical guide delves into the current understanding of the antimicrobial efficacy of this compound, with a specific focus on its action against gram-positive bacteria. While direct quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes information from related polyglyceryl esters, fatty acids, and monoglycerides (B3428702) to provide a comprehensive overview of its potential efficacy, mechanism of action, and the experimental methodologies used for its evaluation. This document aims to serve as a valuable resource for researchers and professionals in drug development and microbiology.

Introduction

Gram-positive bacteria are a major cause of infections worldwide, and the rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Polyglyceryl esters, a class of non-ionic surfactants, have emerged as promising candidates due to their biodegradability, low toxicity, and antimicrobial properties. This compound, in particular, has been noted for its activity against gram-positive bacteria.[1][2] This guide provides a detailed examination of its antimicrobial characteristics, drawing parallels from structurally similar compounds to elucidate its potential applications.

Quantitative Antimicrobial Activity

To illustrate this, the following table summarizes the MIC values for various polyglyceryl monolaurates against common gram-positive bacteria. This data can serve as a proxy for estimating the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Polyglyceryl Monolaurates Against Gram-Positive Bacteria

| Compound | Test Organism | MIC (mg/mL) |

| Diglycerol monolaurate (PG2ML) | Staphylococcus aureus | 0.16 |

| Bacillus subtilis | 0.32 | |

| Triglycerol monolaurate (PG3ML) | Staphylococcus aureus | 0.32 |

| Bacillus subtilis | 0.63 | |

| Hexaglycerol monolaurate (PG6ML) | Staphylococcus aureus | 0.63 |

| Bacillus subtilis | 1.25 | |

| Decaglycerol monolaurate (PG10ML) | Staphylococcus aureus | 1.25 |

| Bacillus subtilis | 3.75 |

Source: Zhao et al., 2021[3]

Mechanism of Action

The primary mechanism of action for polyglyceryl esters, including likely for this compound, against gram-positive bacteria is the disruption of the cell membrane.[3] This is a common mechanism for many fatty acids and their derivatives. The amphipathic nature of these molecules allows them to insert into the bacterial cell membrane, leading to a cascade of detrimental effects.

The proposed signaling pathway for this mechanism is as follows:

Caption: Proposed mechanism of action of this compound.

The insertion of this compound into the lipid bilayer is thought to increase membrane fluidity and permeability, leading to the formation of pores or channels. This compromises the integrity of the cell membrane, resulting in the leakage of essential intracellular components such as ions, ATP, and nucleic acids. The loss of these vital components disrupts critical cellular processes, ultimately leading to bacterial cell death.

Experimental Protocols

Standardized methods are crucial for evaluating the antimicrobial properties of compounds like this compound. The following are detailed methodologies for two key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for Broth Microdilution Assay.

Methodology:

-

Preparation of this compound Stock Solution: Due to its lipophilic nature, this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A suspension of the test gram-positive bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the diluted this compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[4]

Zone of Inhibition Assay (Agar Disk Diffusion Test)

This method provides a qualitative assessment of the antimicrobial activity of a substance.

Caption: Workflow for Zone of Inhibition Assay.

Methodology:

-

Bacterial Lawn Preparation: A standardized inoculum of the test gram-positive bacterium is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).[5][6]

-

Disc Preparation: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound solution. A solvent control disc should also be prepared.

-

Application of Discs: The impregnated discs are placed firmly on the surface of the inoculated agar plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the clear zone of no bacterial growth around the disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5][6]

Conclusion and Future Directions

This compound demonstrates significant promise as an antimicrobial agent, particularly against gram-positive bacteria. While direct quantitative data remains to be extensively published, evidence from related compounds strongly suggests a mechanism of action centered on the disruption of the bacterial cell membrane. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate its efficacy.

Future research should focus on determining the precise MIC and Minimum Bactericidal Concentration (MBC) values of this compound against a broad range of clinically relevant gram-positive pathogens. Further elucidation of its specific interactions with the bacterial cell membrane and potential synergistic effects with other antimicrobial agents would also be of great value to the scientific and drug development communities. The favorable safety profile of polyglyceryl esters makes this compound a compelling candidate for further investigation in various applications, from personal care products to potential therapeutic uses.

References

- 1. newdirections.com.au [newdirections.com.au]

- 2. medkoo.com [medkoo.com]

- 3. In vitro Antibacterial Effect of Polyglycerol Monolaurates against Gram-Bacteria and Understanding the Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. microchemlab.com [microchemlab.com]

- 6. microbe-investigations.com [microbe-investigations.com]

An In-Depth Technical Guide to the Biodegradability and Environmental Impact of Polyglyceryl-2 Caprate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability and environmental impact of Polyglyceryl-2 Caprate. Drawing upon available data for this compound and structurally related polyglyceryl esters, this document details its environmental fate, including aquatic and soil degradation, potential for bioaccumulation, and ecotoxicological profile. Methodologies for key environmental testing protocols are also provided to offer a complete picture for researchers and professionals in the field.

Introduction to this compound

This compound is a non-ionic surfactant and emulsifier derived from vegetable sources.[1][2] It is formed through the esterification of polyglycerin-2 with capric acid.[3] Due to its favorable safety profile and versatile functionality, it is utilized in a variety of cosmetic, personal care, and pharmaceutical formulations.[2][3] As with any chemical substance intended for widespread use, a thorough understanding of its environmental persistence and potential ecological impact is crucial. This guide synthesizes the available scientific information to provide a technical assessment of its environmental characteristics.

Biodegradability

This compound is considered to be readily biodegradable.[1][2] The primary mechanism for its degradation in the environment is enzymatic hydrolysis of the ester bond, which breaks the molecule down into polyglycerin-2 and capric acid. Both of these breakdown products are themselves readily metabolized by microorganisms.

While specific OECD 301F test results for this compound are not publicly available, data from structurally similar polyglyceryl esters strongly support the classification of this compound as readily biodegradable. For instance, a category assessment of polyol esters, which includes similar substances, indicates that they are readily biodegradable according to OECD criteria. One analogue, a triester of trimethylolpropane (B17298) with C16-18 and C18 unsaturated fatty acids, demonstrated 86% biodegradation in 28 days under the OECD 301F test. Another analogue, a triester with C8-10 fatty acids, showed 78% degradation in 28 days.

Table 1: Summary of Aquatic Biodegradability Data for Polyglyceryl Esters (Proxy Data)

| Test Substance | Test Guideline | Inoculum | Test Duration (days) | Result | Classification |

| Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane | OECD 301F | Sewage effluent | 28 | 86% biodegradation | Readily Biodegradable |

| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D | Domestic sewage treatment plant effluent | 28 | 78% biodegradation | Readily Biodegradable |

Disclaimer: The data presented above is for structurally similar compounds and is intended to serve as a proxy for the expected biodegradability of this compound.

Environmental Fate and Impact

Aquatic Environment

The primary route for this compound to enter the aquatic environment is through wastewater from the use of personal care and other consumer products. Given its ready biodegradability, it is expected to be largely removed during wastewater treatment processes.

The ecotoxicity of this compound is anticipated to be low. While direct aquatic toxicity data for this specific molecule is limited in publicly accessible literature, a Safety Data Sheet for the closely related Polyglyceryl-4 Caprate provides the following data, which can be considered indicative for the class of polyglyceryl caprates.

Table 2: Aquatic Toxicity Data for Polyglyceryl-4 Caprate (Proxy Data)

| Species | Test Type | Duration | Endpoint | Value (mg/L) |

| Desmodesmus subspicatus (Algae) | Acute | 72 hr | EC50 | >100 |

| Daphnia magna (Crustacean) | Acute | 48 hr | LC50 | 488 |

| Fathead minnow (Pimephales promelas) | Acute | 96 hr | LC50 | 344 |

| Golden orfe (Leuciscus idus) | Acute | 96 hr | LC50 | >100 |

Disclaimer: This data is for Polyglyceryl-4 Caprate and should be considered as a proxy for the aquatic toxicity of this compound.

Soil Environment

Should this compound reach the terrestrial environment, for instance through the application of sewage sludge to land, it is expected to undergo biodegradation. Fatty acid esters, in general, are known to be biodegradable in soil, with the rate of degradation being influenced by factors such as soil type, moisture, temperature, and microbial population.[4][5] The degradation process in soil is also initiated by the enzymatic hydrolysis of the ester linkage.

Bioaccumulation Potential

Significant bioaccumulation of this compound is not expected. Its ready biodegradability means that it is unlikely to persist in the environment to an extent that would lead to significant uptake and concentration in organisms. Furthermore, its structure does not suggest a high potential for bioaccumulation. Safety data sheets for this compound, where available, indicate no data on bioaccumulative potential, which is common for substances that are readily biodegradable.[6]

Experimental Protocols

Aerobic Biodegradability in an Aqueous Medium (OECD 301F)

The OECD Guideline for Testing of Chemicals, Test No. 301F "Ready Biodegradability: Manometric Respirometry Test" is a standard method to assess the ready biodegradability of chemical substances.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a wastewater treatment plant and incubated in a closed flask with a device to measure oxygen consumption. The biodegradation of the substance is determined by measuring the amount of oxygen consumed over a 28-day period and comparing it to the theoretical oxygen demand (ThOD).

Methodology:

-

Test Substance and Reference Compound: A known concentration of this compound (e.g., 100 mg/L) is added to the test flasks. A readily biodegradable reference substance, such as sodium benzoate, is run in parallel to ensure the viability of the inoculum.

-

Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, prepared to a specific concentration in the mineral medium.

-

Test System: The test is conducted in sealed flasks connected to a respirometer that measures oxygen consumption. Control flasks containing only the inoculum and mineral medium are used to measure baseline oxygen consumption.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Data Collection: Oxygen consumption is measured at regular intervals throughout the 28-day period.

-

Calculation of Biodegradation: The percentage of biodegradation is calculated as: % Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD * 100

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Soil Burial Biodegradation (Based on ISO 17556)

This protocol provides a general methodology for assessing the ultimate aerobic biodegradability of a plastic material, which can be adapted for substances like this compound, by mixing it with a carrier and forming a test item.

Principle: The test material is mixed with a standard or natural soil, and the mixture is incubated under controlled conditions. The biodegradation is determined by measuring the amount of carbon dioxide produced over time.

Methodology:

-

Test Material Preparation: this compound is mixed with an inert carrier and formed into films or powders of a known surface area. A positive control, such as cellulose, is also prepared.

-

Soil: A well-characterized natural soil with a known microbial activity is used.

-

Test Setup: The test material is mixed with the soil at a known concentration and placed in a test vessel. The vessels are maintained at a constant temperature (e.g., 20-28°C) and moisture content. A continuous stream of carbon dioxide-free air is passed through the soil.

-

CO2 Measurement: The carbon dioxide evolved from the biodegradation process is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an infrared analyzer.

-

Incubation Period: The test is typically run for a period of several months to two years.

-

Calculation of Biodegradation: The percentage of biodegradation is calculated based on the cumulative amount of CO2 produced, corrected for the CO2 produced in a blank soil control, and expressed as a percentage of the theoretical CO2 production from the test material.

Visualizations

Biodegradation Pathway

The biodegradation of this compound is initiated by the enzymatic cleavage of the ester bond.

Caption: Enzymatic hydrolysis of this compound.

Experimental Workflow for OECD 301F

The following diagram illustrates the key steps in the OECD 301F Manometric Respirometry Test.

Caption: Workflow for OECD 301F biodegradability testing.

Conclusion

Based on the available data for this compound and structurally similar polyglyceryl esters, it can be concluded that this substance is readily biodegradable and poses a low risk to the aquatic and terrestrial environments. Its degradation pathway involves the straightforward enzymatic hydrolysis of the ester bond, leading to the formation of readily metabolizable substances. The potential for bioaccumulation is low. While direct quantitative data for this compound remains a gap in publicly available literature, the consistent evidence from related compounds provides a strong basis for a favorable environmental assessment. For definitive regulatory purposes, specific testing on this compound following standardized protocols such as OECD 301F is recommended.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Polyglyceryl-2 Caprate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Polyglyceryl-2 Caprate, a versatile emulsifier, surfactant, and skin-conditioning agent.[1][2] The protocols outlined below are intended to assist in the quality control and characterization of this raw material, ensuring its suitability for use in cosmetic and pharmaceutical formulations.

This compound is the ester of capric acid with diglycerol (B53887) (a polymer of glycerin with an average of two glycerin units).[2][3] Its chemical formula is C₁₆H₃₂O₆, and it has a molecular weight of approximately 320.42 g/mol .[1][4] As a complex mixture of isomers, a multi-faceted analytical approach is necessary for its complete characterization.[1][5]

Physicochemical Characterization

A fundamental assessment of this compound involves the determination of its key physicochemical properties. These tests provide crucial information regarding the degree of esterification, the presence of residual starting materials, and the overall quality of the product.

Table 1: Typical Physicochemical Specifications for this compound

| Parameter | Typical Value | Method |

| Appearance | Clear to yellowish liquid or waxy solid | Visual Inspection |

| Acid Value | < 5.0 mg KOH/g | Titration |

| Saponification Value | 160 - 180 mg KOH/g | Titration |

| Hydroxyl Value | 280 - 320 mg KOH/g | Titration |

| pH (5% aqueous dispersion) | 5.0 - 7.0 | Potentiometry |

Experimental Protocols: Physicochemical Characterization

Determination of Acid Value

Principle: The acid value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the sample. It is a measure of free capric acid remaining after the esterification process.

Protocol:

-

Accurately weigh approximately 5 g of this compound into a 250 mL conical flask.

-

Add 50 mL of a neutralized solvent mixture (e.g., equal parts ethanol (B145695) and diethyl ether, neutralized to a faint pink endpoint with 0.1 M KOH using phenolphthalein (B1677637) indicator).

-

Gently warm the mixture if necessary to dissolve the sample completely.

-

Add 3-5 drops of phenolphthalein indicator solution.

-

Titrate the solution with standardized 0.1 M potassium hydroxide (KOH) solution, with constant swirling, until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

Calculate the acid value using the following formula:

Acid Value (mg KOH/g) = (V * N * 56.1) / W

Where:

-

V = volume of KOH solution used in mL

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH

-

W = weight of the sample in grams

-

Determination of Saponification Value

Principle: The saponification value is the number of milligrams of potassium hydroxide required to saponify the esters and neutralize the free fatty acids in one gram of the sample. It provides an indication of the average molecular weight of the fatty acid esters.[6]

Protocol:

-

Accurately weigh approximately 2 g of this compound into a 250 mL round-bottom flask.

-

Add 25.0 mL of 0.5 M alcoholic potassium hydroxide solution.

-

Attach a reflux condenser and heat the flask in a boiling water bath for 60 minutes, swirling occasionally.

-

While the sample is refluxing, prepare and run a blank determination using 25.0 mL of the 0.5 M alcoholic KOH solution without the sample.

-

After cooling, add 3-5 drops of phenolphthalein indicator to both the sample and blank flasks.

-

Titrate the excess KOH in both flasks with standardized 0.5 M hydrochloric acid (HCl) until the pink color disappears.

-

Record the volumes of HCl used for the sample and the blank.

-

Calculate the saponification value using the following formula:

Saponification Value (mg KOH/g) = ((B - S) * N * 56.1) / W

Where:

-

B = volume of HCl used for the blank in mL

-

S = volume of HCl used for the sample in mL

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH

-

W = weight of the sample in grams

-

Determination of Hydroxyl Value

Principle: The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the sample. It is a measure of the free hydroxyl groups from the polyglyceryl backbone.

Protocol:

-

Accurately weigh an appropriate amount of this compound (the amount depends on the expected hydroxyl value) into a 250 mL conical flask with a ground-glass stopper.

-

Add 5.0 mL of a freshly prepared acetylating reagent (e.g., a solution of acetic anhydride (B1165640) in pyridine).

-

Stopper the flask, swirl to dissolve the sample, and heat in a water bath at 98-100°C for 1 hour.

-

Cool the flask and add 10 mL of distilled water.

-

Stopper and shake vigorously for 1 minute.

-

Add 25 mL of neutralized n-butanol and 3-5 drops of phenolphthalein indicator.

-

Titrate with standardized 0.5 M potassium hydroxide solution to a faint pink endpoint.

-

Perform a blank determination under the same conditions.

-

Calculate the hydroxyl value using the following formula:

Hydroxyl Value (mg KOH/g) = [((B - S) * N * 56.1) / W] + Acid Value

Where:

-

B = volume of KOH solution used for the blank in mL

-

S = volume of KOH solution used for the sample in mL

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH

-

W = weight of the sample in grams

-

Acid Value is the previously determined acid value of the sample.

-

Chromatographic Analysis

Chromatographic techniques are essential for separating and identifying the individual components within the complex mixture of this compound.

Table 2: Typical Compositional Data for this compound

| Component | Typical Percentage (%) | Method |

| Polyglyceryl-2 Mono- and Di-caprate | > 80% | HPLC-ELSD/MS |

| Free Capric Acid | < 5% | GC-FID, HPLC |

| Free Glycerol (B35011) and Diglycerol | < 5% | GC-FID (after derivatization) |

| Higher Polyglycerol Esters | < 10% | HPLC-ELSD/MS |

Experimental Protocols: Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)

Principle: HPLC separates the components of this compound based on their polarity. ELSD is a universal detector suitable for non-volatile compounds that do not possess a UV chromophore.[7][8][9][10] MS provides structural information and allows for the identification of individual ester species.[3][11]

Protocol:

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and an ELSD or MS detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile or Methanol

-

-

Gradient Program (Example):

-

0-5 min: 80% A, 20% B

-

5-25 min: Linear gradient to 100% B

-

25-30 min: Hold at 100% B

-

30-35 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10-20 µL

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., isopropanol (B130326) or a mixture of the mobile phase).

-

ELSD Settings (Typical):

-

Nebulizer Temperature: 40°C

-

Evaporator Temperature: 60°C

-

Gas Flow Rate: 1.5 L/min

-

-

MS Settings (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-1000

-

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Free Glycerol and Polyglycerol Analysis

Principle: To analyze the non-volatile glycerol and polyglycerol content, they must first be liberated from the esters by saponification and then derivatized to form volatile compounds suitable for GC analysis.[12][13][14][15][16][17]

Protocol:

-

Saponification:

-

Weigh approximately 100 mg of this compound into a vial.

-

Add 2 mL of 0.5 M methanolic KOH.

-

Heat at 70°C for 30 minutes.

-

Cool to room temperature and neutralize with 1 M HCl in methanol.

-

Centrifuge to separate the fatty acid methyl esters (supernatant) from the glycerol and polyglycerol (pellet).

-

-

Derivatization (Silylation):

-

Evaporate the solvent from the glycerol/polyglycerol fraction under a stream of nitrogen.

-

Add 100 µL of pyridine (B92270) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Heat at 70°C for 30 minutes.

-

-

GC-FID Analysis:

-

Instrumentation: Gas chromatograph with an FID detector.

-

Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C

-

Detector Temperature: 300°C

-

Oven Temperature Program (Example):

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 300°C at 10°C/min.

-

Hold at 300°C for 10 minutes.

-

-

Injection Volume: 1 µL (split or splitless injection).

-

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in this compound, confirming its ester structure.[18][19]

Protocol:

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: A small drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared.

-

Analysis: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Interpretation: Look for characteristic absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching (from hydroxyl groups of the polyglycerol backbone).

-

~2920 and ~2850 cm⁻¹: C-H stretching (from the alkyl chain of capric acid).

-

~1740 cm⁻¹ (strong): C=O stretching (characteristic of the ester group).

-

~1170 cm⁻¹: C-O stretching (of the ester group).

-

Visualizations

Diagram 1: General Analytical Workflow for this compound Characterization

Caption: Workflow for this compound analysis.

Diagram 2: Logical Relationship of Physicochemical Parameters

Caption: Interrelation of key physicochemical values.

References

- 1. Buy this compound | 156153-06-9 | >98% [smolecule.com]

- 2. specialchem.com [specialchem.com]

- 3. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. newdirections.com.au [newdirections.com.au]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 9. Development of a simple high performance liquid chromatography (HPLC)/evaporative light scattering detector (ELSD) method to determine Polysorbate 80 in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Light-scattering detection of phospholipids resolved by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Polyglycerol Fatty Acid Ester [spkx.net.cn]

- 12. Polyglycerol fatty acid esters analysis | Cyberlipid [cyberlipid.gerli.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with Polyglyceryl-2 Caprate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglyceryl-2 Caprate is a versatile, plant-derived non-ionic emulsifier increasingly utilized in the formulation of stable oil-in-water (O/W) emulsions for cosmetic and pharmaceutical applications.[1][2] Its favorable safety profile, skin-conditioning properties, and effectiveness at creating stable emulsions make it a compelling choice for formulators.[1][3] This document provides detailed application notes and experimental protocols for leveraging this compound to develop stable O/W emulsions for research, scientific, and drug development purposes.

This compound is an ester of capric acid and diglycerin.[4] With a Hydrophilic-Lipophilic Balance (HLB) value typically in the range of 8-10, it is well-suited for creating O/W emulsions.[5] Beyond its emulsifying capabilities, it is also recognized for its moisturizing and potential antimicrobial properties.[1]

Key Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in emulsion formulation.

| Property | Value/Description | Source |

| INCI Name | This compound | [6] |

| Chemical Structure | Ester of capric acid and diglycerin | [4] |

| HLB Value | Approximately 8-10 | [5] |

| Appearance | Clear to yellowish liquid or waxy solid | [3] |

| Solubility | Dispersible in water and soluble in oil | |

| Function | Primary O/W emulsifier, skin-conditioning agent, potential antimicrobial | [1][5] |

| Safety Profile | Generally considered safe for cosmetic use, well-tolerated by the skin, and non-comedogenic. | [3] |

Formulating with this compound: Application Notes

Emulsifier Concentration

The concentration of this compound is a critical factor influencing emulsion stability. While the optimal concentration is dependent on the specific oil phase and desired emulsion characteristics, a general starting range is between 2% and 5% (w/w) of the total formulation.

Compatibility with Different Oil Phases

This compound demonstrates broad compatibility with a variety of lipophilic substances commonly used in pharmaceutical and cosmetic formulations, including:

-

Vegetable Oils: (e.g., Caprylic/Capric Triglyceride, Sunflower Seed Oil, Jojoba Oil)

-

Esters: (e.g., Isopropyl Myristate, C12-15 Alkyl Benzoate)

-